

Molecular weight of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

Cat. No.: B174817

[Get Quote](#)

Technical Guide: 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document collates its known chemical and physical properties and presents a detailed, representative experimental protocol for its synthesis.

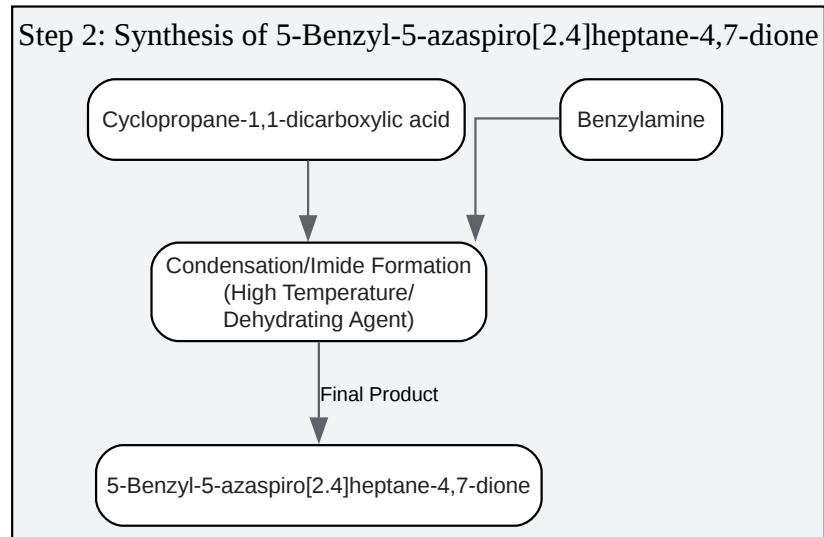
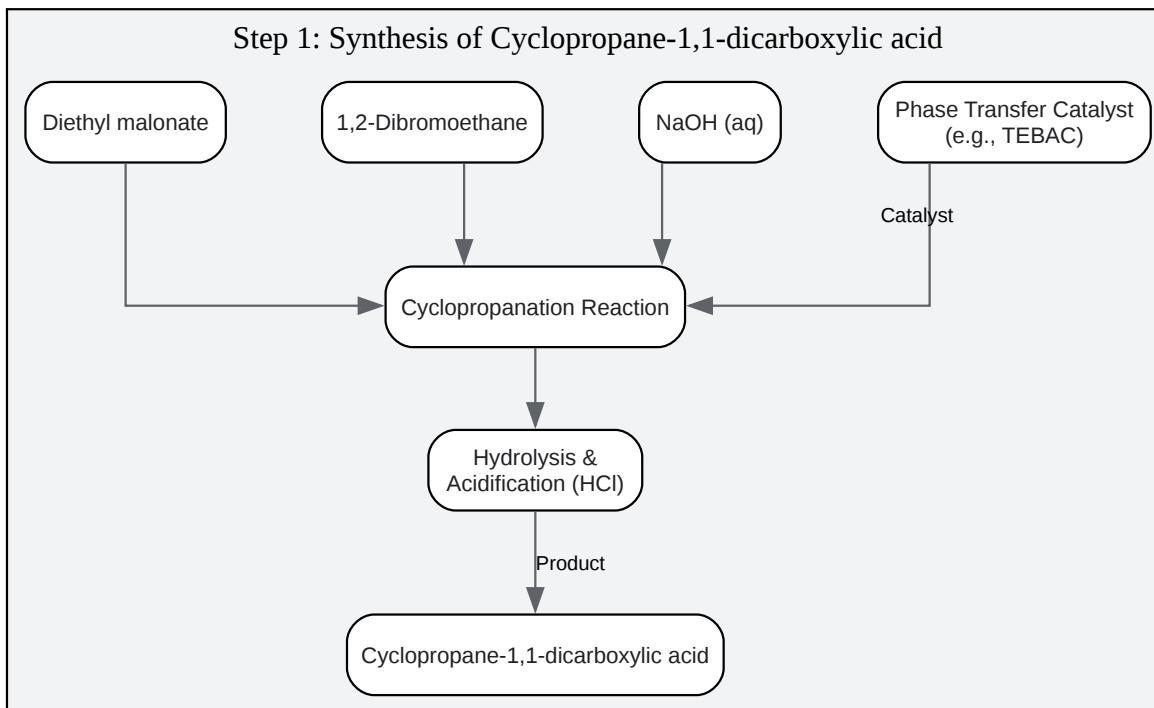
Core Compound Data

5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is a heterocyclic compound featuring a spirocyclic core, which is of significant interest in medicinal chemistry. Its rigid structure is a valuable scaffold in the design of therapeutic agents. While it is primarily recognized as a synthetic intermediate, understanding its properties is crucial for the development of efficient synthetic routes to more complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative information for **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**. Experimentally determined physical properties such as

melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."



Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1] [2] [3]
Molecular Weight	215.25 g/mol	[1] [2] [3]
CAS Number	129306-04-3	[1] [2]
Melting Point	Not Available	
Boiling Point	Not Available	
Density	Not Available	[2]

Role in Pharmaceutical Synthesis

The azaspiro[2.4]heptane core is a key structural component in various biologically active molecules. Notably, derivatives of this scaffold are integral to the synthesis of potent antiviral agents, including Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). The spirocyclic system imparts a conformational rigidity that can be crucial for effective binding to biological targets.

Proposed Synthetic Pathway

A detailed, cited experimental protocol for the direct synthesis of **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione** is not readily available in peer-reviewed literature. However, based on established chemical principles and published syntheses of related compounds, a plausible and representative two-step synthetic route is proposed. This pathway involves the initial synthesis of cyclopropane-1,1-dicarboxylic acid, followed by a condensation reaction with benzylamine to form the target imide.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione**.

Experimental Protocols

The following sections provide representative methodologies for the synthesis of the key intermediate and the final product.

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This protocol is adapted from a known, reliable procedure for the synthesis of the dicarboxylic acid precursor.

Materials:

- Diethyl malonate
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Sodium chloride (brine)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Benzene

Procedure:

- Prepare a 50% aqueous solution of sodium hydroxide in a three-necked flask equipped with a mechanical stirrer.

- To the vigorously stirred NaOH solution, add the phase-transfer catalyst (e.g., TEBAC).
- Add a mixture of diethyl malonate and 1,2-dibromoethane to the reaction flask. Maintain vigorous stirring for approximately 2 hours at room temperature.
- Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture in an ice bath to approximately 15°C.
- Carefully acidify the mixture by the dropwise addition of concentrated HCl, ensuring the temperature is maintained between 15°C and 25°C.
- Transfer the acidified solution to a separatory funnel and perform an extraction with diethyl ether (3x).
- Saturate the aqueous layer with sodium chloride and perform a further extraction with diethyl ether (3x).
- Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Remove the solvent via rotary evaporation to yield a crude residue.
- Triturate the residue with benzene and filter the resulting solid to obtain cyclopropane-1,1-dicarboxylic acid as a white crystalline product.

Protocol 2: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

This is a proposed protocol based on standard imide formation reactions.

Materials:

- Cyclopropane-1,1-dicarboxylic acid (from Protocol 1)
- Benzylamine
- Acetic anhydride or other dehydrating agent (optional, for direct condensation)
- High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

- Method A (Thermal Condensation):
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cyclopropane-1,1-dicarboxylic acid and benzylamine in toluene.
 - Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap.
 - Continue heating until no more water is collected, indicating the completion of the reaction.
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
- Method B (Dehydrating Agent):
 - Combine cyclopropane-1,1-dicarboxylic acid and a slight excess of acetic anhydride.
 - Heat the mixture gently (e.g., 80-100°C) for 1-2 hours to form the cyclic anhydride in situ.
 - Cool the mixture and carefully remove the excess acetic anhydride and acetic acid under reduced pressure.
 - To the crude anhydride, add one equivalent of benzylamine, optionally in a solvent like dichloromethane or THF.
 - Stir the mixture at room temperature. The reaction is often exothermic.
 - After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the imide.
 - Work-up involves washing with a dilute acid (to remove any unreacted benzylamine), followed by a wash with a bicarbonate solution, drying the organic layer, and removing the solvent to yield the crude product for purification.

Logical Relationship Diagram: Role as a Pharmaceutical Intermediate

The following diagram illustrates the position of the 5-azaspiro[2.4]heptane core within the structure of Ledipasvir and its ultimate role in inhibiting the HCV NS5A protein, which is critical for viral replication.

[Click to download full resolution via product page](#)

Caption: Role of the azaspiroheptane core from intermediate to viral inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [labsolu.ca](https://www.labsolu.ca) [labsolu.ca]
- 3. 5-BENZYL-5-AZASPIRO[2.4]HEPTANE-4,7-DIONE - CAS:129306-04-3 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [Molecular weight of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174817#molecular-weight-of-5-benzyl-5-azaspiro-2-4-heptane-4-7-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com